A Technical Guide to the Comprehensive Structural Analysis of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
A Technical Guide to the Comprehensive Structural Analysis of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
An in-depth technical guide on the core of Crystal structure analysis of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 3,4-dihydro-2H-1-benzopyran, or chromane, nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anti-cancer and neuroprotective agents.[1][2][3] This guide provides a comprehensive, field-proven methodology for the definitive structural analysis of a novel derivative, 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. We will move beyond a simple listing of procedures to deliver an integrated workflow that emphasizes the causality behind experimental choices. This document details the complete process, from targeted synthesis and single-crystal growth to orthogonal validation using a suite of spectroscopic techniques, culminating in a high-resolution molecular structure determined by single-crystal X-ray diffraction (SC-XRD). Each protocol is designed as a self-validating system, ensuring the highest degree of scientific integrity and data trustworthiness.
Introduction: The Rationale for Structural Elucidation
The chromane framework is a cornerstone of numerous natural products and synthetic molecules exhibiting a wide array of biological activities.[3] Modifications to the benzopyran ring, such as the introduction of a methyl group at the C6 position and a carboxylic acid at the C2 position, can profoundly influence the molecule's stereochemistry, hydrogen bonding potential, and ultimately, its interaction with biological targets. Precise knowledge of the three-dimensional atomic arrangement is therefore not merely an academic exercise; it is a fundamental prerequisite for understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and guiding rational drug design.
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structures.[4][5] It provides precise data on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the solid state.[5][6] This guide presents a hypothetical, yet rigorous, case study on the complete structural characterization of the title compound, establishing a robust template for the analysis of new chemical entities.
Part I: Material Preparation: Synthesis and Crystallization
The foundation of a successful crystal structure analysis is the availability of high-purity material that can be grown into diffraction-quality single crystals.
Plausible Synthesis Route
A plausible and efficient route to synthesize the racemic title compound can be adapted from established methods for related benzopyrans.[7] One such approach involves the reaction of 4-methylphenol with diethyl oxalate, followed by cyclization and subsequent reduction. This multi-step synthesis ensures high purity of the final product, which is critical for successful crystallization.
Experimental Protocol: Growing Single Crystals
Obtaining crystals suitable for SC-XRD is often the most challenging step. The protocol below details the slow evaporation method, which is highly effective for organic compounds.[8]
Objective: To grow single crystals of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid approximately 0.1-0.3 mm in each dimension.
Materials:
-
High-purity (>99%) synthesized compound.
-
HPLC-grade solvents (e.g., ethyl acetate, hexane, acetone, chloroform).
-
Small, clean glass vials (e.g., 4 mL).
-
Glass Pasteur pipette with a cotton plug for filtration.
Step-by-Step Protocol:
-
Solvent Screening: Begin by testing the solubility of ~5-10 mg of the compound in various solvents. The ideal solvent is one in which the compound is moderately soluble. If it is too soluble, crystals may not form; if it is poorly soluble, it will be difficult to create a saturated solution.[8] A binary solvent system, such as ethyl acetate/hexane, often yields excellent results.
-
Solution Preparation: Prepare a nearly saturated solution by dissolving the compound in a minimal amount of the chosen "good" solvent (e.g., ethyl acetate) at room temperature in a clean vial.
-
Filtration: Filter the solution through a cotton-plugged Pasteur pipette into a new, dust-free vial. This crucial step removes any particulate matter that could act as unwanted nucleation sites, leading to the growth of many small, unusable crystals.
-
Inducing Supersaturation:
-
Method A (Slow Evaporation): Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow the solvent to evaporate slowly over several days.
-
Method B (Anti-Solvent Diffusion): If using a binary system, carefully layer a less dense "poor" solvent (e.g., hexane) on top of the concentrated solution of the compound in the "good" solvent. Do this slowly down the side of the vial to avoid mixing. Over time, the solvents will diffuse, creating a localized supersaturation at the interface, which is ideal for crystal growth.[8]
-
-
Incubation: Place the vial in a location free from vibrations and temperature fluctuations (e.g., a drawer or a dedicated quiet-zone in the lab).
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Monitoring & Harvesting: Check the vial daily without disturbing it. Once crystals of suitable size have formed, carefully harvest them using a nylon loop or a fine needle, leaving them coated in their mother liquor to prevent solvent loss and crystal cracking.
Part II: The Structural Elucidation Workflow
This section details the integrated analytical approach to solving and validating the crystal structure.
Primary Analysis: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides the definitive three-dimensional structure.[9] The interaction of X-rays with the electron clouds of the atoms in the crystal produces a diffraction pattern, which can be mathematically decoded to generate a model of the atomic arrangement.[6]
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.
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Data Collection: The mounted crystal is placed in a modern X-ray diffractometer. The instrument generates monochromatic X-rays (e.g., from a Mo or Cu source) that are directed at the crystal. The crystal is rotated, and a series of diffraction images are collected on a detector.[6]
-
Data Processing: The collected images are processed to determine the unit cell dimensions (the basic repeating block of the crystal lattice) and to integrate the intensities of thousands of unique reflections.
-
Structure Solution and Refinement:
-
Specialized software (e.g., SHELXT) is used to solve the "phase problem" and generate an initial electron density map, from which an initial molecular model is built.
-
This model is then refined using a least-squares algorithm (e.g., with SHELXL), where the calculated diffraction pattern from the model is compared to the experimental data. The atomic positions and displacement parameters are adjusted until the model best fits the data. Hydrogen atoms are typically located in the difference Fourier map and refined using a riding model.[10]
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Data Presentation: The final crystallographic data are summarized in a standardized table. The following table contains representative data based on published structures of similar chromane derivatives.[11][12]
| Parameter | Hypothetical Value for Title Compound |
| Chemical Formula | C₁₁H₁₂O₃ |
| Formula Weight | 192.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1030 |
| Z (molecules/unit cell) | 4 |
| Density (calculated, g/cm³) | 1.24 |
| R-factor (R1) | < 0.05 |
| Goodness-of-Fit (GOF) | ~1.0 |
Orthogonal Verification: Spectroscopic Characterization
Spectroscopic methods provide complementary data that validate the molecular structure determined by SC-XRD. These techniques probe the molecule's connectivity and chemical environment in solution or bulk solid state.[1][13]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Protocol: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or DMSO-d₆ as the solvent, with tetramethylsilane (TMS) as an internal standard.[1][14]
-
Expert Insight: NMR confirms the presence and connectivity of all proton and carbon environments. For the title compound, one would expect distinct signals for the aromatic protons, the diastereotopic protons of the dihydropyran ring, the methyl group, and the carboxylic acid proton. The ¹³C spectrum would confirm the presence of 11 unique carbon atoms, including the carbonyl carbon of the carboxylic acid.
| ¹H NMR (Expected Shifts) | ¹³C NMR (Expected Shifts) |
| ~10-12 ppm (1H, s, COOH) | ~175 ppm (COOH) |
| ~6.8-7.2 ppm (3H, m, Ar-H) | ~115-155 ppm (Ar-C) |
| ~4.8 ppm (1H, dd, O-CH-COOH) | ~75 ppm (O-CH-COOH) |
| ~2.8 ppm (2H, m, Ar-CH₂) | ~20-30 ppm (Aliphatic CH₂) |
| ~2.3 ppm (3H, s, Ar-CH₃) | ~21 ppm (Ar-CH₃) |
| ~2.1-2.4 ppm (2H, m, CH₂) |
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Protocol: The FT-IR spectrum is recorded using an ATR (Attenuated Total Reflectance) accessory on a standard spectrometer.[14]
-
Expert Insight: FT-IR is excellent for identifying key functional groups. The most prominent peaks would be a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a sharp, strong C=O stretch from the carbonyl group (~1700-1725 cm⁻¹).[1]
C. Mass Spectrometry (MS)
-
Protocol: High-resolution mass spectrometry (HR-MS) is performed using electrospray ionization (ESI).[1]
-
Expert Insight: HR-MS provides an extremely accurate mass measurement of the molecular ion, confirming the elemental composition (C₁₁H₁₂O₃).
Visualization of the Analytical Workflow
To clearly illustrate the logical flow from synthesis to final structural validation, the following diagram outlines the entire process.
Caption: Integrated workflow for the structural analysis of a novel compound.
Conclusion
This technical guide outlines a robust, multi-faceted workflow for the complete structural characterization of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. By integrating a plausible synthesis and rigorous crystallization protocol with the definitive power of single-crystal X-ray diffraction and the essential confirmatory data from NMR, FT-IR, and mass spectrometry, we establish a self-validating system. This approach ensures the generation of trustworthy, high-quality structural data, which is indispensable for advancing research in medicinal chemistry and drug development. The principles and protocols detailed herein are broadly applicable to the analysis of other novel small molecules, providing a foundational template for researchers in the field.
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